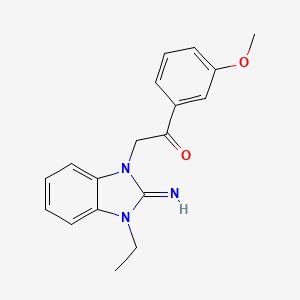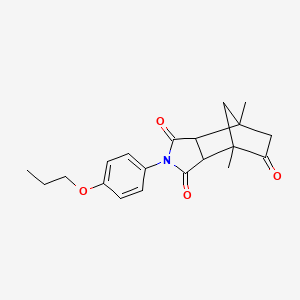![molecular formula C22H19BrN6O2S B11511713 8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511713.png)
8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dihydro-3-methyl-1H-purine-2,6-dione , falls within the purine family. Its chemical formula is C₆H₆N₄O₂ , and its molecular weight is approximately 166.14 g/mol . Purines play essential roles in biological processes, including DNA and RNA synthesis, energy transfer (as ATP), and signaling pathways.
準備方法
Synthetic Routes::
Bromination of Xanthine Derivative: The synthesis typically starts with xanthine, which undergoes bromination at the 8-position using bromine or a brominating agent. This step introduces the 3-bromobenzyl group.
Benzimidazole Formation: The 1H-benzimidazole-2-yl moiety is introduced via a condensation reaction between 1,2-diaminobenzene and an aldehyde (e.g., 3-bromobenzaldehyde).
Thiolation: The thiol group (sulfanyl) is added using a thiolating reagent (e.g., Lawesson’s reagent).
Trimethylation: The final step involves trimethylation of the purine ring using methylating agents (e.g., dimethyl sulfate).
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
化学反応の分析
反応::
酸化: この化合物は、硫黄原子またはメチル基で酸化される可能性があります。
置換: 3-ブロモベンジル基は求核置換反応を受けやすいです。
還元: カルボニル基を還元すると、対応するアルコールが得られます。
臭素化: 臭素またはN-ブロモスクシンイミド(NBS)。
チオール化: ローソン試薬(2,4-ビス(4-メトキシフェニル)-1,3-ジチア-2,4-ジホスフェタン 2,4-ジスルフィド)。
メチル化: 硫酸ジメチルまたはヨウ化メチル。
- 最終生成物は8-{[1-(3-ブロモベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン です。
4. 科学研究への応用
この化合物は、以下のような用途があります。
化学: 新規分子の設計のためのビルディングブロックとして。
生物学: プリン代謝およびシグナル伝達経路の研究。
医学: 潜在的な治療効果の調査。
産業: 他の化合物の合成に使用されます。
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: Studying purine metabolism and signaling pathways.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
作用機序
この化合物の作用機序は、プリン受容体、酵素、または細胞経路との相互作用を含む可能性があります。特定の標的を解明するには、さらなる研究が必要です。
類似化合物との比較
特性
分子式 |
C22H19BrN6O2S |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
8-[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]sulfanyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H19BrN6O2S/c1-26-17-18(27(2)22(31)28(3)19(17)30)25-20(26)32-21-24-15-9-4-5-10-16(15)29(21)12-13-7-6-8-14(23)11-13/h4-11H,12H2,1-3H3 |
InChIキー |
SNNDXNGLXSCBDO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Br)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11511631.png)
![4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide](/img/structure/B11511634.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11511638.png)


![2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)

![(2,4-Difluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11511679.png)
![3-[(Chloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11511687.png)

![Ethyl 2-carbamoyl-3-(4-nitrophenyl)-2-[(4-nitrophenyl)methyl]propanoate](/img/structure/B11511707.png)
![[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B11511720.png)
![N-(3-methylphenyl)-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11511724.png)
![3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11511727.png)
